
CID 78062283
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of aluminum erbium compound involves the reaction of aluminum and erbium under controlled conditions. One common method is to dissolve organic amine in a solvent, add dianhydride, and stir the mixture to dissolve and react. The reaction conditions typically involve maintaining a specific temperature and pressure to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of aluminum erbium compound may involve large-scale synthesis using high-purity raw materials. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high yield and purity. The use of advanced equipment and techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum erbium compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and erbium oxide.
Reduction: It can be reduced using reducing agents to form elemental aluminum and erbium.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents, including halogens and organometallic compounds, can be used in substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and erbium oxide.
Reduction: Elemental aluminum and erbium.
Substitution: Depending on the substituent, various organoaluminum and organoerbium compounds can be formed.
Wissenschaftliche Forschungsanwendungen
Aluminum erbium compound has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: Utilized in the production of advanced materials, including high-strength alloys and specialized coatings.
Wirkmechanismus
The mechanism by which aluminum erbium compound exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can bind to specific proteins and enzymes, altering their activity and function. The compound’s unique electronic and structural properties enable it to participate in various biochemical processes, making it a valuable tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum yttrium compound: Similar in structure but contains yttrium instead of erbium.
Aluminum gadolinium compound: Contains gadolinium and has different electronic properties.
Aluminum lanthanum compound: Contains lanthanum and is used in different industrial applications.
Uniqueness
Aluminum erbium compound is unique due to its specific combination of aluminum and erbium, which imparts distinct electronic, magnetic, and optical properties. These properties make it suitable for specialized applications in various fields, including advanced materials and medical research.
Eigenschaften
Molekularformel |
Al3Er |
|---|---|
Molekulargewicht |
248.20 g/mol |
InChI |
InChI=1S/3Al.Er |
InChI-Schlüssel |
HBPFKSXPLZKSPF-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Al].[Al].[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


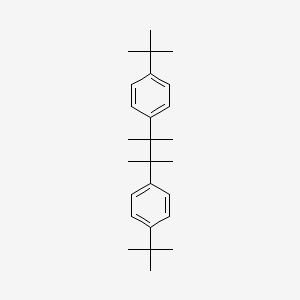
![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)

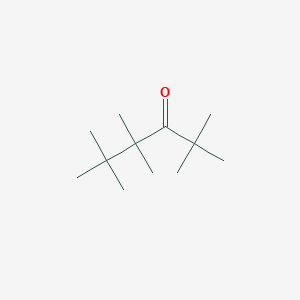

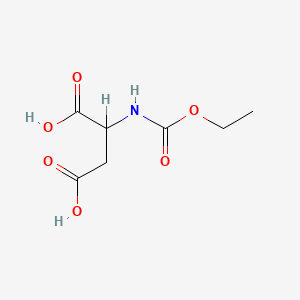
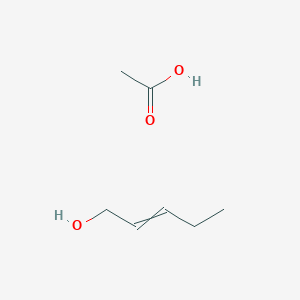
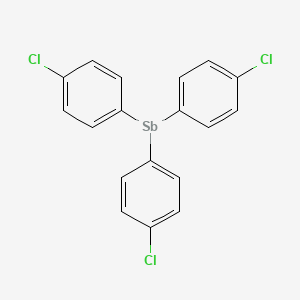
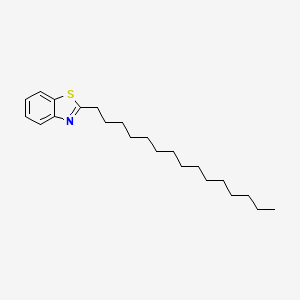
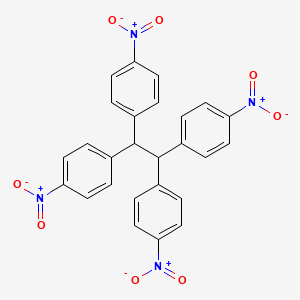
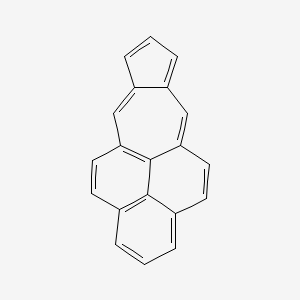
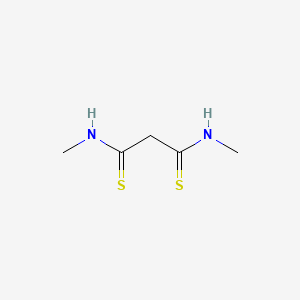
![6-(Azepan-1-yl)-1-ethyl-4-methyl-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14734740.png)
![n-[(4-Nitrophenyl)sulfonyl]glutamic acid](/img/structure/B14734747.png)
